molecular formula C12H16Cl2N2O B5316141 N-(2,4-dichlorophenyl)-N'-(1-ethylpropyl)urea

N-(2,4-dichlorophenyl)-N'-(1-ethylpropyl)urea

Cat. No. B5316141
M. Wt: 275.17 g/mol
InChI Key: FSGBFCFHPJFYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-(1-ethylpropyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture and forestry. It belongs to the class of substituted urea herbicides and is known for its broad-spectrum activity against various weeds. The chemical formula of diuron is C9H10Cl2N2O, and its molecular weight is 233.1 g/mol.

Mechanism of Action

Diuron acts by inhibiting photosynthesis in plants. It blocks electron transport in the photosynthetic chain, leading to the accumulation of reactive oxygen species and ultimately causing cell death. Diuron is absorbed by the roots and leaves of plants and is translocated throughout the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of the enzyme photosystem II, which is essential for photosynthesis. It also affects the uptake and transport of nutrients in plants, leading to reduced growth and yield. In addition, diuron has been shown to have toxic effects on aquatic organisms, including fish and invertebrates.

Advantages and Limitations for Lab Experiments

Diuron is a widely used herbicide, and its mode of action has been extensively studied. It is relatively easy to synthesize and is commercially available. However, diuron has limitations for use in lab experiments, as it is toxic to many organisms and can have negative effects on the environment. Care should be taken when handling and disposing of diuron, and appropriate safety measures should be followed.

Future Directions

There are several future directions for research on diuron. One area of interest is the development of new herbicides with improved selectivity and reduced environmental impact. Another area of research is the study of the long-term effects of diuron on soil health and microbial communities. Additionally, there is a need for further research on the toxic effects of diuron on aquatic organisms, particularly in the context of climate change and other environmental stressors. Finally, there is a need for research on the development of new methods for the detection and analysis of diuron in environmental samples.

Synthesis Methods

Diuron can be synthesized by reacting 2,4-dichlorophenylisocyanate with 1-ethylpropylamine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to diuron by further reaction with water.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal activity and its impact on the environment. It is used to control weeds in crops such as cotton, sugarcane, citrus, and soybeans. It is also used in forestry to control weeds and brush in forests. Diuron has been shown to be effective against a wide range of weed species, including annual and perennial grasses, broadleaf weeds, and sedges.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-pentan-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c1-3-9(4-2)15-12(17)16-11-6-5-8(13)7-10(11)14/h5-7,9H,3-4H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGBFCFHPJFYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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